molecular formula C15H16O6 B2907040 b-Dihydroplumericin CAS No. 59170-11-5

b-Dihydroplumericin

Cat. No.: B2907040
CAS No.: 59170-11-5
M. Wt: 292.287
InChI Key: LEYGRBGYJYVHJL-ZKQFBGJWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of b-Dihydroplumericin typically involves the extraction from the roots of Plumeria species. The process includes grinding the root bark, adding water and biological enzymes, and carrying out enzymolysis at specific temperatures . Another method involves ultrasonic extraction using methanol, followed by concentration and adsorption .

Industrial Production Methods: : Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. The use of advanced extraction techniques and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: : b-Dihydroplumericin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed: : The major products formed from these reactions include oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

Mechanism of Action

The mechanism of action of b-Dihydroplumericin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound can inhibit the activity of pro-inflammatory enzymes and reduce the production of reactive oxygen species, thereby protecting cells from damage .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to b-Dihydroplumericin include plumericin, isoplumericin, and b-Dihydroplumericinic acid .

Uniqueness: : this compound is unique due to its specific structural features and the range of biological activities it exhibits. Compared to other iridoids, it has shown a broader spectrum of anti-inflammatory and anticancer properties .

Properties

IUPAC Name

methyl (1S,4S,8R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-3-7-11-15(21-13(7)17)5-4-8-9(12(16)18-2)6-19-14(20-11)10(8)15/h4-8,10-11,14H,3H2,1-2H3/t7-,8+,10+,11?,14+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYGRBGYJYVHJL-ZKQFBGJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346978
Record name Methyl (1S,4S,8R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59170-11-5
Record name Methyl (1S,4S,8R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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